molecular formula C19H18ClN5OS B606794 CPI-203

CPI-203

Cat. No.: B606794
M. Wt: 399.9 g/mol
InChI Key: QECMENZMDBOLDR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPI-203 is a potent inhibitor of bromodomain and extra-terminal motif proteins, specifically targeting bromodomain-containing protein 4. This compound has shown significant potential in various scientific research fields due to its ability to modulate gene expression by inhibiting the interaction between bromodomains and acetylated histones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CPI-203 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production .

Chemical Reactions Analysis

Types of Reactions: CPI-203 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

CPI-203 has a wide range of applications in scientific research:

Mechanism of Action

CPI-203 exerts its effects by inhibiting the interaction between bromodomain-containing protein 4 and acetylated histones. This inhibition prevents the recruitment of transcriptional machinery to specific gene loci, thereby modulating gene expression. The primary molecular targets include bromodomain-containing protein 4 and other bromodomain and extra-terminal motif proteins . The pathways involved include the regulation of gene transcription and epigenetic modifications .

Comparison with Similar Compounds

Uniqueness of CPI-203: this compound is unique due to its high potency and selectivity for bromodomain-containing protein 4. It has shown superior efficacy in preclinical studies compared to other similar compounds, making it a promising candidate for further development .

Properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECMENZMDBOLDR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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